Home > Products > Screening Compounds P55575 > 4-[(2-Fluoro-4-nitrophenyl)amino]piperidine, N1-BOC protected
4-[(2-Fluoro-4-nitrophenyl)amino]piperidine, N1-BOC protected - 952285-81-3

4-[(2-Fluoro-4-nitrophenyl)amino]piperidine, N1-BOC protected

Catalog Number: EVT-3180994
CAS Number: 952285-81-3
Molecular Formula: C16H22FN3O4
Molecular Weight: 339.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate []

  • Compound Description: This compound serves as a key intermediate in the synthesis of Vandetanib, a medication used to treat medullary thyroid cancer. []

Tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate []

  • Compound Description: This compound has been synthesized and characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, MS, and FT-IR. Its single-crystal structure was determined by X-ray diffraction (XRD), and its molecular structure was optimized using density functional theory (DFT). []

Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate []

  • Compound Description: This compound serves as a crucial intermediate in the synthesis of Crizotinib, an anticancer medication. []

Tert-butyl 4-((4-(4-bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-yloxy)methyl)piperidine-1-carboxylate []

  • Compound Description: The crystal structure of this compound has been studied using X-ray diffraction. []

Tert-butyl 2-{methyl}piperidine-1-carboxylate []

  • Compound Description: The crystal structure of this compound has been determined, revealing a folded conformation. It also exhibits helical supramolecular C(7) chains formed by O—H⋯O hydrogen bonds. []
  • Relevance: This compound exhibits structural similarities with Tert-butyl 4-(2-fluoro-4-nitrophenylamino)piperidine-1-carboxylate, particularly the presence of a piperidine ring with a tert-butyl 1-carboxylate substituent. The difference lies in the substituent at the 2-position of the piperidine ring in this compound, which is a {methyl} group, compared to the (2-fluoro-4-nitrophenylamino) group at the 4-position in Tert-butyl 4-(2-fluoro-4-nitrophenylamino)piperidine-1-carboxylate.

Tert-butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperazine-1-carboxylate []

  • Compound Description: This pyrazole derivative's crystal structure has been analyzed, revealing details about its conformation and intermolecular interactions. []

Tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate []

  • Compound Description: This cyclic amino acid ester is synthesized from ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt via intramolecular lactonization. Its structure, characterized by 1H NMR, high-resolution mass spectrometry, and single-crystal X-ray diffraction analysis, reveals a bicyclo[2.2.2]octane structure containing a lactone moiety and a piperidine ring. []

Tert-butyl 3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate []

  • Compound Description: This compound serves as a vital intermediate in synthesizing SHP2 inhibitor GDC-1971 (migroprotafib). Its scalable synthesis involves several steps, including the formation of a modified Katritzky benzotriazole hemiaminal, an umpolung reaction with tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone), and a final intramolecular SNAr reaction. []

(2S,5S)-tert-butyl 5-(5-acetyl-2-fluorobenzyl)-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate []

  • Compound Description: This compound is a precursor used in the three-step radiosynthesis of 6-[(18)F]fluoro-L-m-tyrosine, a radiopharmaceutical. []

(2S,5S)-Tert-butyl 2-tert-butyl-5-(2-fluoro-5-(2,2,2-trifluoroacetyl)benzyl)-3-methyl-4-oxoimidazolidine-1-carboxylate []

  • Compound Description: Similar to the previous compound, this molecule is a precursor employed in the radiosynthesis of 6-[(18)F]fluoro-L-m-tyrosine. []

(2S,5S)-tert-butyl-5-(4-benzyloxy-2-fluoro-5-formylbenzyl)-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate []

  • Compound Description: This compound is a precursor used in a novel three-step radiosynthesis of 6-18F-fluoro-l-DOPA, a radiopharmaceutical used in neurological and oncological PET imaging. []

(R)-7-(Azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Hydrochloride []

  • Compound Description: This molecule is identified as the N-substituted regioisomer of Besifloxacin, a fluoroquinolone antibiotic. It is synthesized by reacting 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with (R)-tert-butyl 3-aminoazepane-1-carboxylate. []

Tert-butyl 4-{1-[2-(dimethylamino)ethyl]-4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate []

  • Compound Description: This compound is a key intermediate in the synthesis of (2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine. []

5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine []

  • Compound Description: This compound is a crucial building block in synthesizing potent Deoxycytidine Kinase (dCK) inhibitors. Its synthesis, which involves a four-step telescoped process starting from 2,4-dichloro-5-fluoropyrimidine, offers a practical and cost-effective alternative to traditional Mitsunobu-based methods. []

(Z)-5-((1-(4-Chloro-2-(trifluoromethyl)benzyl)-1H-indazol-5-yl)methylene)-3-((3R,4R)-3-fluoro-1-methylpiperidin-4-yl)thiazolidine-2,4-dione []

  • Compound Description: This compound is a potent and selective inhibitor of Estrogen-Related Receptor 1 (ERR1). A reproducible process for its multihundred gram production has been developed involving several steps, including a magnesium perchlorate-catalyzed epoxide ring-opening, fluorination with Deoxo-Fluor, chiral separation, and a Knoevenagel condensation. []

d3-Poziotinib Hydrochloride []

  • Compound Description: This compound is a deuterated analog of Poziotinib, an orally available, irreversible tyrosine kinase inhibitor under investigation for cancer treatment. []

7-bromobenzoxazepine []

  • Compound Description: This compound represents a core structure found in several kinase inhibitors, including the mTOR inhibitor 1. []
Classification

This compound is classified as an amino piperidine derivative. It falls within the broader category of nitrophenyl compounds and is often utilized in the synthesis of pharmaceuticals due to its structural versatility.

Synthesis Analysis

The synthesis of 4-[(2-Fluoro-4-nitrophenyl)amino]piperidine, N1-Boc protected, typically involves several key steps:

  1. Formation of the Piperidine Core: The synthesis begins with the preparation of the piperidine backbone. This can be achieved through cyclization reactions involving suitable precursors such as 1,4-diaminobutane or similar compounds.
  2. Substitution Reactions: The introduction of the 2-fluoro-4-nitrophenyl group can be accomplished via electrophilic aromatic substitution. This step generally requires a strong electrophile and appropriate reaction conditions to ensure high yields.
  3. Boc Protection: The amino group on the piperidine ring is protected using Boc anhydride or a similar Boc-protecting agent. This step is crucial for preventing unwanted reactions during subsequent synthetic steps.
  4. Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Molecular Structure Analysis

The molecular structure of 4-[(2-Fluoro-4-nitrophenyl)amino]piperidine, N1-Boc protected, can be described as follows:

  • Molecular Formula: C12_{12}H14_{14}F1_{1}N2_{2}O2_{2}
  • Molecular Weight: Approximately 238.25 g/mol
  • Structural Features:
    • A piperidine ring (six-membered saturated nitrogen-containing ring).
    • A nitrophenyl moiety attached to the piperidine via an amino linkage.
    • A tert-butoxycarbonyl group protecting the nitrogen atom.

The presence of the fluorine atom and nitro group contributes to the compound's electronic properties, potentially enhancing its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The compound can participate in various chemical reactions:

  1. Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions, allowing for further functionalization of the molecule.
  2. Reduction Reactions: The nitro group can be reduced to an amine under suitable conditions, providing another route for functional modification.
  3. Coupling Reactions: The protected amino group may participate in coupling reactions with other electrophiles to form more complex structures.

These reactions are typically performed under controlled conditions to optimize yields and minimize side reactions.

Mechanism of Action

The mechanism of action for compounds like 4-[(2-Fluoro-4-nitrophenyl)amino]piperidine often involves interaction with specific biological targets, such as enzymes or receptors.

  1. Binding Affinity: The fluorine and nitro groups enhance lipophilicity and electronic interactions, potentially increasing binding affinity to target proteins.
  2. Inhibition or Activation: Depending on the target, this compound may act as an inhibitor or activator, modulating biological pathways relevant to disease processes.

Experimental studies would typically involve assessing binding kinetics and biological activity in vitro and in vivo.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-[(2-Fluoro-4-nitrophenyl)amino]piperidine include:

  • Appearance: Generally appears as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol; limited solubility in water.
  • Melting Point: Specific melting point data would need to be experimentally determined but is expected to fall within typical ranges for similar compounds.
  • Stability: Stable under standard laboratory conditions but may require protection from moisture and light due to reactive functional groups.
Applications

The applications of 4-[(2-Fluoro-4-nitrophenyl)amino]piperidine are diverse:

  1. Medicinal Chemistry: Serves as an intermediate in the synthesis of pharmaceutical agents targeting various diseases.
  2. Drug Development: Utilized in designing new drugs with improved efficacy and safety profiles due to its unique structural features.
  3. Research Applications: Employed in biochemical studies to understand mechanisms of action related to piperidine derivatives.
Introduction: Contextualizing the Compound in Synthetic and Medicinal Chemistry

4-[(2-Fluoro-4-nitrophenyl)amino]piperidine, N1-BOC protected (CAS: 952285-82-4) represents a strategically engineered bifunctional scaffold integrating orthogonal reactivity for modern drug discovery. This hybrid structure merges a BOC-protected aminopiperidine core with an electron-deficient fluoro-nitroaniline aromatic system, enabling sequential functionalization critical for synthesizing pharmacologically active molecules. The BOC (tert-butyloxycarbonyl) group serves as a temporary mask for the piperidine nitrogen, allowing selective modification of the secondary aniline nitrogen or the nitro group during synthetic sequences. With molecular weight 353.39 g/mol and formula C₁₇H₂₄FN₃O₄, this compound exemplifies rational design principles balancing steric accessibility, electronic tunability, and synthetic versatility [2] [4]. Its structural duality supports applications across anticancer, antiviral, and antimicrobial agent development, positioning it as a high-value intermediate in targeted therapeutics.

Historical Development of BOC-Protected Aminopiperidine Scaffolds

The piperidine heterocycle emerged as a pharmacophoric cornerstone following seminal 20th-century discoveries of natural products like piperine (from Piper nigrum) and synthetic pharmaceuticals. Early synthetic routes relied on non-selective cyclization methods, limiting functional group compatibility. The 1970s advent of di-tert-butyl dicarbonate (Boc₂O) revolutionized piperidine chemistry by introducing chemoselective nitrogen protection. This enabled:

  • Regioselective modification: BOC protection permitted C4 functionalization of piperidines without competing N-alkylation, crucial for synthesizing 4-arylamino derivatives [9].
  • Stability under diverse conditions: Unlike carbobenzyloxy (Cbz) groups, BOC resists hydrogenolysis, enabling nitro group reduction in compounds like 4-[(2-fluoro-4-nitrophenyl)amino]piperidine without deprotection [1].
  • Orthogonal deprotection: Acid-labile BOC cleavage (e.g., TFA/DCM) preserves acid-stable fluoro-nitroaryl moieties, allowing sequential derivatization [1] [10].

Table 1: Evolution of Piperidine Protection Strategies

EraProtection MethodLimitationsImpact on 4-Aminopiperidine Synthesis
Pre-1960Carbamate alkylationLow chemoselectivityInaccessible 4-substituted analogs
1970sClassical Cbz/BocCbz hydrogenolysis sensitivityEnabled first-generation N-protected 4-aminopiperidines
1990sAdvanced Boc techniquesRequires acidic deprotectionPermitted synthesis of electron-deficient analogs (e.g., nitro-containing)
2000sOrthogonal protection (Boc/Fmoc)Multi-step sequencesAllowed parallel synthesis of diverse 4-(aryl)aminopiperidine libraries

Modern catalytic methods further enhanced efficiency. Ru-catalyzed transfer hydrogenation (H₃N-BH₃) and Ir-mediated N-heterocyclization enabled direct piperidine formation from acyclic precursors while tolerating BOC protection, streamlining access to scaffolds like N1-BOC-4-aminopiperidine [3]. The 2020s saw innovations in continuous-flow diastereoselective synthesis of α-substituted piperidines using BOC-protected intermediates, enabling kilogram-scale production of enantiopure building blocks for targeted therapies [3].

Role of Fluoro-Nitroaniline Moieties in Bioactive Compound Design

The 2-fluoro-4-nitroaniline component introduces deliberate electronic polarization and site-specific reactivity essential for bioactivity and further derivatization:

  • Electron-withdrawing synergy: The combined -F (σₚ = +0.06) and -NO₂ (σₚ = +0.78) groups create a π-deficient system with reduction potential 200 mV higher than unsubstituted nitroarenes, facilitating nucleophilic displacement or reductive cyclization. This polarization enhances hydrogen-bonding with biological targets like kinase ATP pockets [5] [10].
  • Nucleophilic displacement vector: The ortho-fluoro group undergoes selective substitution with amines/thiols in drug conjugates (e.g., antibody-drug linkers), while the para-nitro group serves as a hydrogen bond acceptor or reducible handle to amino functionality [2] [7].
  • Bioisostere utility: Fluoro-nitroaryl mimics natural electron-deficient heterocycles in kinase inhibitors. In HSP70-targeted anticancer agents, analogs like compound 4e (Yanqun et al.) showed 18-fold potency gains over non-fluorinated derivatives due to enhanced target engagement [5].

Table 2: Bioactivity of Fluoro-Nitroaniline-Containing Piperidines

Biological TargetRole of Fluoro-NitroanilineReported ActivityReference Compound
Tubulin polymerizationDisrupts colchicine site via dipole-π stackingIC₅₀ = 0.42 μM (MGC-803 cells)Dong et al. compound 6 [5]
Influenza neuraminidaseForms halogen bonds with Glu278IC₅₀ = 7.7 μM (H1N1 pdm09)Nikolai et al. compound 13 [5]
P2X7 receptorsNitro group H-bonds with Thr29494% inhibition (MDA-MB-231)Jin et al. compound 10 [5]

The conformational restraint imparted by the aniline linkage in 4-[(aryl)amino]piperidines restricts N-C bond rotation, enhancing target selectivity. In raloxifene analogs, the 4-(aryl)amino motif improved SERM (Selective Estrogen Receptor Modulator) activity by 15-fold versus flexible alkyl chains [5].

Significance of Protecting Groups in Piperidine Functionalization

The BOC group’s acid-labile tert-butyl carbamate architecture enables critical control in piperidine chemistry:

  • Deprotection specificity: Trifluoroacetic acid (TFA) cleaves BOC at ambient temperature without reducing nitro groups or displosing fluorine, unlike catalytic hydrogenation. Scavengers (anisole) prevent t-butyl cation alkylation side reactions [1].
  • Steric direction: BOC’s bulk forces equatorial orientation on piperidine, directing electrophiles to the 4-position. This stereoelectronic control enabled synthesis of trans-4-[(2-fluoro-4-nitrophenyl)amino] derivatives with >95% diastereoselectivity [9].
  • Orthogonal compatibility: BOC withstands reductive amination conditions (NaBH₃CN/AcOH) used to install the 4-(aryl)amino group, as demonstrated in the synthesis of 1-Boc-4-(4-fluoro-phenylamino)-piperidine [9]. Sequential deprotection is achievable using AlCl₃ for selective N-Boc removal in the presence of Fmoc or Cbz groups [1].

Table 3: Comparative Deprotection Methods for N1-BOC-Protected 4-Aminopiperidines

MethodConditionsReaction TimeCompatibility with Fluoro-NitroarylByproduct Formation
Acidolysis3M HCl/EtOAc30 minModerate (hydrolysis risk)<5%
TFA/DCM50% v/v10-15 minExcellentScavenger-controlled
TMSI/MeOH1.2 eq TMSI2 hExcellent (no F displacement)Minimal
Thermal>150°C (neat)HoursPoor (nitro decomposition)Significant

The trimethylsilyl iodide (TMSI) method offers particular advantage for acid-sensitive substrates, proceeding through silylcarbamate intermediates that eliminate tert-butyl iodide before methanolysis to the amine without acid exposure [1]. This preserves hydrolytically labile functionalities in advanced intermediates during multistep syntheses of targeted therapeutics.

Illustration: Orthogonal Deprotection Mechanism

Step 1: R₂N-Boc + Me₃SiI → R₂N-COOSiMe₃ + tBuI  (Silylation)  Step 2: R₂N-COOSiMe₃ + MeOH → R₂N-COOH + MeOSiMe₃ (Methanolysis)  Step 3: R₂N-COOH → R₂NH + CO₂ (Decarboxylation)  

This three-step sequence enables quantitative BOC removal in 4-[(2-fluoro-4-nitrophenyl)amino]piperidine with <2% dehalogenation or nitro reduction [1].

Properties

CAS Number

952285-81-3

Product Name

4-[(2-Fluoro-4-nitrophenyl)amino]piperidine, N1-BOC protected

IUPAC Name

tert-butyl 4-(2-fluoro-4-nitroanilino)piperidine-1-carboxylate

Molecular Formula

C16H22FN3O4

Molecular Weight

339.36 g/mol

InChI

InChI=1S/C16H22FN3O4/c1-16(2,3)24-15(21)19-8-6-11(7-9-19)18-14-5-4-12(20(22)23)10-13(14)17/h4-5,10-11,18H,6-9H2,1-3H3

InChI Key

BCJBWJAUOWWQSC-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)[N+](=O)[O-])F

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)[N+](=O)[O-])F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.